![molecular formula C14H19NO3S B14236805 Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- CAS No. 227018-72-6](/img/structure/B14236805.png)
Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- is a compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. This particular compound is characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and a 2-oxopropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of amino alcohols or amino acids.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrolidine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.
Attachment of the 2-Oxopropyl Group: The 2-oxopropyl group can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or oxopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The 2-oxopropyl group may also interact with enzymes, affecting their activity. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolidine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-4,4-diphenyl-
- Pyrrolidine, 1-(4-methylphenyl)
Uniqueness
Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxopropyl)- is unique due to the presence of both the sulfonyl and 2-oxopropyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
227018-72-6 |
|---|---|
Formule moléculaire |
C14H19NO3S |
Poids moléculaire |
281.37 g/mol |
Nom IUPAC |
1-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]propan-2-one |
InChI |
InChI=1S/C14H19NO3S/c1-11-5-7-14(8-6-11)19(17,18)15-9-3-4-13(15)10-12(2)16/h5-8,13H,3-4,9-10H2,1-2H3 |
Clé InChI |
HMZOMYDUKJENPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
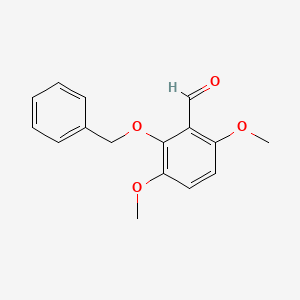
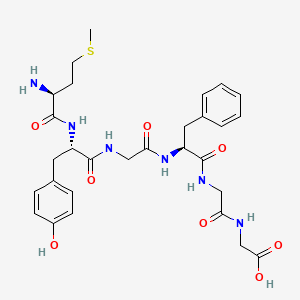
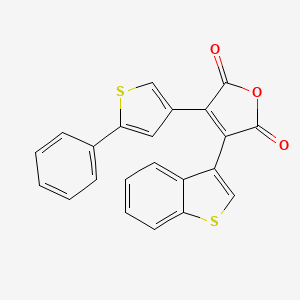


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide](/img/structure/B14236771.png)
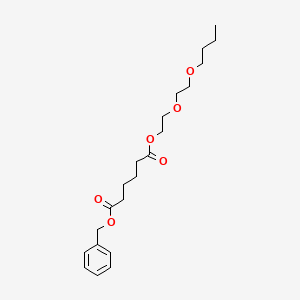
![3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate](/img/structure/B14236778.png)
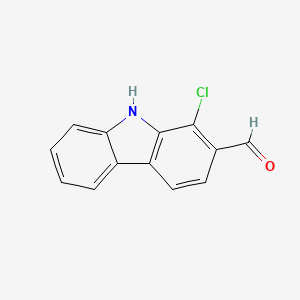
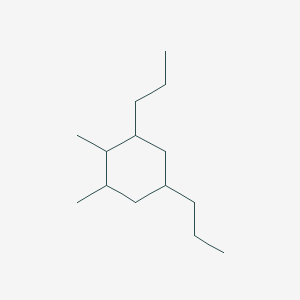
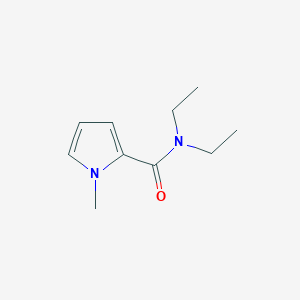
![2(3H)-Furanone, dihydro-5-[(1S)-1-hydroxy-2-propenyl]-, (5S)-](/img/structure/B14236799.png)
